(3R,4R)-4-aminotetrahydrofuran-3-ol chemical structure
(3R,4R)-4-aminotetrahydrofuran-3-ol chemical structure
This guide outlines the structural characteristics, synthetic methodologies, and medicinal chemistry applications of (3R,4R)-4-aminotetrahydrofuran-3-ol .[1][2]
Executive Summary
The (3R,4R)-4-aminotetrahydrofuran-3-ol (CAS: 153610-11-8) is a chiral heterocyclic scaffold characterized by a cis-relationship between the hydroxyl and amino substituents on the tetrahydrofuran (THF) ring.[1][2] While its diastereomer, the trans-isomer ((3S,4R) or (3R,4S)), is widely recognized as the P2 ligand in HIV protease inhibitors (e.g., Amprenavir), the (3R,4R)-cis isomer represents a distinct vector for Structure-Activity Relationship (SAR) exploration.[1] Its specific stereochemistry constrains the H-bond donor/acceptor vectors, offering unique binding geometries for kinase inhibitors and novel antiviral agents.[1][2]
Structural Analysis & Stereochemistry
Understanding the precise 3D configuration is critical, as confusion regarding Cahn-Ingold-Prelog (CIP) assignments is common in 3,4-disubstituted THF derivatives.[1][2]
Configuration
-
Conformational Analysis: The THF ring adopts a puckered envelope conformation to minimize eclipse interactions between the cis-substituents.[1][2] The formation of an intramolecular hydrogen bond between the -OH and -NH₂ groups is favored in non-polar solvents, stabilizing the cis arrangement.[1][3][2]
Isomer Distinction
It is vital to distinguish this scaffold from the drug-relevant trans-isomers:
| Isomer | Configuration | Relative Stereochem | Common Application |
| Target Molecule | (3R, 4R) | Cis | Novel SAR, Chiral Building Block |
| Enantiomer | (3S, 4S) | Cis | Chiral Building Block |
| Diastereomer 1 | (3R, 4S) | Trans | HIV Protease Inhibitors (Amprenavir intermed.)[1][2] |
| Diastereomer 2 | (3S, 4R) | Trans | HIV Protease Inhibitors |
Stereochemical Visualization
The following diagram clarifies the relationship between the isomers and their precursors.
Caption: Divergent synthetic pathways dictate the relative stereochemistry (Cis vs. Trans) of the amino-alcohol core.[1][2][5][6]
Synthetic Protocols
The synthesis of the (3R,4R)-cis isomer requires a strategy that installs both heteroatoms on the same face.[1] The most authoritative and direct method is the Sharpless Asymmetric Aminohydroxylation (AA) .[1][7]
Protocol: Sharpless Asymmetric Aminohydroxylation
This route converts achiral 2,5-dihydrofuran directly to the enantiopure amino alcohol in a single step with high diastereocontrol.[1][2]
Reagents:
-
Nitrogen Source: Benzyl carbamate (CbzNH₂) or Chloramine-T[1][2]
-
Chiral Ligand: (DHQ)₂PHAL (Hydroquinine 1,4-phthalazinediyl diether) for (3R,4R) selectivity.[1]
Step-by-Step Methodology:
-
Ligand Complexation: Dissolve (DHQ)₂PHAL (1 mol%) and K₂OsO₂[OH]₄ (0.4 mol%) in the solvent mixture. Stir for 10 minutes to form the active chiral catalyst.
-
Oxidant Addition: Add the nitrogen source (e.g., Chloramine-T, 3.0 eq) and stir at 0°C.
-
Substrate Addition: Slowly add 2,5-dihydrofuran (1.0 eq). The reaction is exothermic; maintain temperature <4°C to maximize enantiomeric excess (ee).[1][2][7]
-
Quenching: Upon completion (TLC monitoring, ~3-6 h), quench with sodium metabisulfite (Na₂S₂O₅).
-
Workup: Extract with ethyl acetate. The product is the cis-amino alcohol (often protected as the sulfonamide or carbamate).[1][2]
-
Deprotection (if required): If Cbz or Tosyl groups are used, remove via hydrogenolysis (H₂/Pd-C) or Na/naphthalene reduction to yield the free amine.[1][2]
Alternative Route: Chiral Pool (From D-Xylose)
For large-scale manufacturing where osmium toxicity is a concern, degradation of carbohydrates is preferred.[1][2]
-
Mechanism: Kinetic protection of the 1,2-diol, activation of the 3,4-positions, and cyclization.[1] This route is longer (5-7 steps) but avoids heavy metals.[1][2]
Caption: One-pot enantioselective synthesis of the cis-scaffold via Sharpless chemistry.
Analytical Characterization
To validate the structure, researchers must confirm the cis-stereochemistry using NMR spectroscopy.[1][2]
1H-NMR Signature
The coupling constant (
-
Cis-isomer ((3R,4R)):
.[1][3][2] The dihedral angle (~0-20°) in the envelope conformation leads to a larger coupling constant.[1][2]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Trans-isomer ((3R,4S)):
.[1][3][2] The protons are pseudo-axial/equatorial with a dihedral angle closer to 90-120°, reducing thengcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> value.[1][3]
Mass Spectrometry[8]
-
Ionization: ESI+
.[1][3] Common fragmentation shows loss of water (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> ) and cleavage of the ring.[1][3][2]
Medicinal Chemistry Applications
While the trans-isomer is famous for its role in HIV protease inhibition (binding to the catalytic aspartates), the (3R,4R)-cis isomer is gaining traction in:
-
Fragment-Based Drug Discovery (FBDD):
-
The cis-arrangement positions the OH and NH₂ vectors in parallel, creating a "chelating" motif capable of bidentate interactions with metal centers (e.g., Zinc in metalloproteases) or adjacent hydrogen bond acceptors in a protein pocket.[1]
-
-
Kinase Inhibitors:
-
Nucleoside Analogs:
References
-
Stereoselective Synthesis of Amino-Tetrahydrofurans
-
Commercial Availability & CAS Data
-
Sharpless Aminohydroxylation Methodology
-
HIV Protease Inhibitor SAR
Sources
- 1. WO2019070827A1 - Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide - Google Patents [patents.google.com]
- 2. 4-Aminotetrahydrofuran-3-ol | C4H9NO2 | CID 10486809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Trans-4-Amino-Tetrahydro-Furan-3-Ol | C4H9NO2 | CID 9793712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Asymmetric synthesis of the cis- and trans-stereoisomers of 4-aminopyrrolidine-3-carboxylic acid and 4-aminotetrahydrofuran-3-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. TW202400568A - Process for preparing cis-4-aminotetrahydrofuran-2-carboxylic esters - Google Patents [patents.google.com]
- 8. echemi.com [echemi.com]
